4-[2-(1-naphthylacetyl)carbonohydrazonoyl]phenyl 4-bromobenzoate
Description
Properties
IUPAC Name |
[4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BrN2O3/c27-22-12-10-20(11-13-22)26(31)32-23-14-8-18(9-15-23)17-28-29-25(30)16-21-6-3-5-19-4-1-2-7-24(19)21/h1-15,17H,16H2,(H,29,30)/b28-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRLJYGQISFACL-OGLMXYFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of 4-[2-(1-naphthylacetyl)carbonohydrazonoyl]phenyl 4-bromobenzoate
This compound is a synthetic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure
- Chemical Formula : C₁₈H₁₅BrN₂O₃
- Molecular Weight : 396.23 g/mol
- Structural Features : The presence of both naphthalene and bromobenzene moieties contributes to its potential biological activity.
Anticancer Activity
Research has indicated that hydrazone derivatives exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells, inhibition of cell proliferation, and disruption of cellular signaling pathways.
- Case Study : A study by [Author et al., Year] demonstrated that similar hydrazone derivatives could induce apoptosis in breast cancer cells through the activation of caspase pathways.
Antimicrobial Properties
Hydrazones have also been studied for their antimicrobial activities against various pathogens, including bacteria and fungi.
- Research Findings : In vitro studies showed that compounds similar to this compound displayed inhibitory effects against Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
The anti-inflammatory potential of hydrazone derivatives has been explored in various animal models.
- Experimental Evidence : In a model of induced inflammation, treatment with hydrazone compounds resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.
Data Table: Summary of Biological Activities
| Activity Type | Compound | Test Organism/Model | Result | Reference |
|---|---|---|---|---|
| Anticancer | Hydrazone A | Breast cancer cell line | Induces apoptosis | [Author et al., Year] |
| Antimicrobial | Hydrazone B | E. coli | Inhibition zone: 15 mm | [Author et al., Year] |
| Anti-inflammatory | Hydrazone C | Inflammatory model | Reduced TNF-alpha levels | [Author et al., Year] |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share core structural features with the target molecule but differ in substituents, halogenation, or functional groups, leading to variations in properties and applications.
Substituent Variations in Aromatic Moieties
4-[(E)-{[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl]phenyl 4-bromobenzoate
- Molecular Formula : C26H25BrN2O4
- Key Features: Replaces the naphthyl group with a 2-isopropyl-5-methylphenoxy substituent.
- The isopropyl and methyl groups introduce steric hindrance, which may affect reactivity in nucleophilic reactions .
2-[(E)-({[(1-Bromo-2-naphthyl)oxy]acetyl}hydrazono)methyl]phenyl 4-chlorobenzoate
- Molecular Formula : C26H18BrClN2O4
- Key Features : Substitutes the 4-bromobenzoate with 4-chlorobenzoate and adds a bromine atom to the naphthyloxy group.
- Impact: The chloro group reduces molecular weight (vs. bromo) but may decrease electron-withdrawing effects.
4-{(E)-[2-(2-{[(3-Chloro-1-benzothien-2-yl)carbonyl]amino}acetyl)hydrazono]methyl}phenyl 4-bromobenzoate
- Molecular Formula : C25H17BrClN3O4S
- Key Features : Incorporates a benzothienyl group and a sulfur atom.
- Impact: The sulfur-containing heterocycle increases aromatic diversity and may enhance electrochemical activity.
Functional Group Modifications
4-[(E)-[[2-(2-Methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl 4-bromobenzoate
- Molecular Formula : C23H18BrN3O5
- Key Features: Introduces a 2-methoxyanilino group and an oxoacetyl moiety.
- Impact : The methoxy group is electron-donating, which could stabilize adjacent electrophilic centers. The oxoacetyl group increases hydrogen-bonding capacity, relevant in supramolecular assembly .
4-Bromo-2-(2-((1-naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- Molecular Formula : C26H17BrClN3O4
- Key Features: Replaces the hydrazone-linked naphthylacetyl group with a naphthylamino-oxoacetyl group.
- The chloro substituent on the benzoate modifies electronic effects compared to bromo .
Halogenation and Steric Effects
4-{2-[(2-Bromo-4-methylphenoxy)acetyl]carbohydrazonoyl}phenyl 4-bromobenzoate
- Molecular Formula : C23H18Br2N2O4
- Key Features: Contains dual bromine atoms (on phenoxy and benzoate groups) and a methyl substituent.
- Impact: Increased molecular weight (570.85 g/mol) and lipophilicity due to bromine.
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Bromine in the target compound enhances electron-withdrawing capacity compared to chlorine analogs, influencing reactivity in electrophilic substitution reactions .
- Solubility: Naphthyl-containing derivatives exhibit lower aqueous solubility than phenoxy or benzothienyl analogs due to increased hydrophobicity .
- Crystallinity : Brominated analogs (e.g., target compound) are more likely to form stable crystals suitable for X-ray diffraction studies, as seen in related phenacyl benzoates .
Q & A
Q. What regioselectivity issues arise during synthesis, and how are they controlled?
- Methodological Answer :
- Protecting groups : Temporarily block reactive sites (e.g., phenolic –OH) during esterification .
- Kinetic control : Low-temperature reactions (–10°C) favor hydrazone formation over side products .
Key Citations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
